molecular formula C24H23FN2O4S B4400800 N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide

N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4400800
M. Wt: 454.5 g/mol
InChI Key: IUTCAHXELFNZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide X exerts its pharmacological effects by binding to specific enzymes and receptors in the body. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylases (HDACs). It also has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
This compound X has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is an enzyme that is involved in the production of inflammatory mediators. It also has been shown to improve cognitive function by inhibiting the activity of HDACs, which are enzymes that are involved in the regulation of gene expression. Additionally, it has been shown to have analgesic effects by binding to the CB1 receptor, which is involved in the regulation of pain perception.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide X has several advantages for lab experiments. It has good solubility in organic solvents, making it easy to handle and manipulate. It also has good stability under various conditions, making it suitable for long-term storage. However, this compound X has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Additionally, it has some toxicity concerns, which may limit its use in certain assays or cell lines.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide X. One potential direction is to further investigate its pharmacological effects and mechanisms of action. This could involve the use of various animal models or cell-based assays to determine its efficacy and safety. Another potential direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its suitability for drug development. Additionally, further research could be conducted to explore its potential applications in other diseases or conditions, such as diabetes or cardiovascular disease.

Scientific Research Applications

N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide X has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against several enzymes and receptors that are involved in various biological processes, including inflammation, cancer, and neurodegenerative diseases. This compound X has also been shown to have good pharmacokinetic properties, making it a promising lead compound for the development of new drugs.

properties

IUPAC Name

N-(2-fluorophenyl)-1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4S/c25-22-8-4-5-9-23(22)26-24(28)18-14-16-27(17-15-18)32(29,30)21-12-10-20(11-13-21)31-19-6-2-1-3-7-19/h1-13,18H,14-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTCAHXELFNZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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